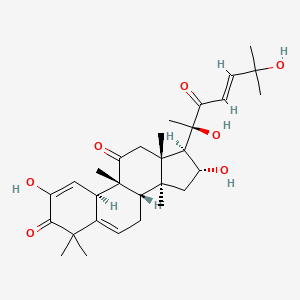
Cetirizinmethylesterdihydrochlorid
Übersicht
Beschreibung
The compound is an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies . It is an Immunology/Inflammation class compound with a molecular weight of 461.80 and a molecular formula of C21H27Cl3N2O3 .
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction is generally carried out using aromatic solvents such as Toluene or Xylene, preferably Toluene, and a suitable organic base such as a tertiary organic base like triethyl amine or an Organic base like Sodium Carbonate .Molecular Structure Analysis
The structure of the compound can be analyzed using various spectroscopic techniques. The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported for the compound .Wissenschaftliche Forschungsanwendungen
Wechselwirkung mit NSAR
Cetirizin, ein Antiallergikum, wird häufig zusammen mit nichtsteroidalen Antirheumatika (NSAR) verabreicht. Untersuchungen haben gezeigt, dass Cetirizin, ein P-Glykoprotein-Substrat, durch die Anwendung von NSAR beeinflusst werden kann {svg_1}. Die Studie schlug weitere Untersuchungen zur gleichzeitigen Verabreichung dieser beiden Medikamente vor, um ihre pharmakokinetischen und pharmakodynamischen Profile zu verstehen {svg_2}.
Arzneimittelverabreichungssystem
Cetirizin wurde bei der Entwicklung eines Arzneimittelverabreichungssystems zur kontrollierten Freisetzung verwendet. Eine Studie entwickelte ein System, das die Vorteile von Nanopartikeln und Mikrosphären für eine kontinuierliche Freisetzung von Cetirizin umfasste {svg_3}. Dieses System erwies sich als hervorragend in Bezug auf die Zellviabilität und die Bildgebungseffekte gegen HEK293-Zelllinien {svg_4}.
Antibakterielle Aktivität
Eine explorative Studie zur antibakteriellen Aktivität von Cetirizindihydrochlorid wurde durchgeführt {svg_5}. Die Studie testete die Verbindung gegen 51 Bakterienstämme, die zu 5 grampositiven und 4 gramnegativen Gattungen gehören {svg_6}.
Wechselwirkung mit anderen Medikamenten
Cetirizin kann mit anderen Medikamenten interagieren und deren Ausscheidungsrate beeinflussen oder deren zentrale nervensystemdämpfende Wirkungen verstärken {svg_7}. Beispielsweise kann es die Ausscheidungsrate von Tetradecylhydrogensulfat (Ester) verringern, was zu einem höheren Serumspiegel führt {svg_8}.
Behandlung von allergischem Asthma und physikalischer Urtikaria
Cetirizin ist ein Histamin-H1-Rezeptor-Antagonist der zweiten Generation mit antiallergischen Eigenschaften. Es ist wirksam bei der Behandlung von physikalischer Urtikaria und allergischem Asthma {svg_9}.
Analgetische Aktivität
Es wurde festgestellt, dass Cetirizin bei Mäusen eine analgetische Wirkung hat {svg_10}. Dies deutet auf potenzielle Anwendungen im Schmerzmanagement hin {svg_11}.
Safety and Hazards
Wirkmechanismus
Target of Action
Cetirizine Methyl Ester Dihydrochloride primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound acts as a selective antagonist of the H1 receptors . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Cetirizine Methyl Ester Dihydrochloride is the histamine pathway . By blocking the H1 receptors, it inhibits the effects of histamine, a key mediator of allergic reactions . This results in a decrease in the typical symptoms of allergies such as sneezing, itching, and inflammation .
Pharmacokinetics
Cetirizine Methyl Ester Dihydrochloride is orally active and is rapidly absorbed into the body .
Result of Action
The molecular and cellular effects of Cetirizine Methyl Ester Dihydrochloride’s action result in the relief of allergic symptoms . By blocking the H1 receptors, it prevents the action of histamine, reducing inflammation and other allergic responses . This leads to effective relief from symptoms associated with conditions like allergic rhinitis and chronic urticaria .
Action Environment
The action, efficacy, and stability of Cetirizine Methyl Ester Dihydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound helps to alleviate . Additionally, factors such as the individual’s overall health, other medications they may be taking, and their genetic makeup can also influence the compound’s action and effectiveness .
Biochemische Analyse
Biochemical Properties
Cetirizine methyl ester dihydrochloride plays a role in biochemical reactions primarily through its interaction with histamine H1 receptors. As a derivative of cetirizine, it is expected to exhibit similar properties in inhibiting the action of histamine, a compound involved in allergic reactions. The compound interacts with histamine H1 receptors, preventing histamine from binding and thereby reducing allergic symptoms
Cellular Effects
Cetirizine methyl ester dihydrochloride influences various types of cells and cellular processes by modulating the activity of histamine H1 receptors. This modulation can lead to changes in cell signaling pathways, particularly those involved in inflammatory responses. By blocking histamine receptors, the compound can reduce the release of pro-inflammatory cytokines and other mediators, thereby mitigating allergic reactions . It may also affect gene expression related to inflammatory pathways, although detailed studies are needed to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of Cetirizine methyl ester dihydrochloride involves its binding to histamine H1 receptors. This binding inhibits the receptor’s interaction with histamine, preventing the downstream signaling that leads to allergic symptoms. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking histamine from exerting its effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cetirizine methyl ester dihydrochloride can change over time due to factors such as stability and degradation. The compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation may occur, potentially reducing its efficacy. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of Cetirizine methyl ester dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces allergic symptoms by blocking histamine H1 receptors. At higher doses, it may exhibit toxic or adverse effects, such as drowsiness or gastrointestinal disturbances . Threshold effects and the specific dosage ranges for optimal efficacy and safety need to be determined through detailed animal studies.
Metabolic Pathways
Cetirizine methyl ester dihydrochloride is involved in metabolic pathways related to histamine metabolism. It is likely metabolized by enzymes that process cetirizine, although specific pathways and enzymes involved in its metabolism are not well-characterized . The compound may affect metabolic flux and metabolite levels, particularly those related to histamine and its derivatives.
Transport and Distribution
Within cells and tissues, Cetirizine methyl ester dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . The compound’s localization and accumulation in specific tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Cetirizine methyl ester dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function may vary depending on its localization within the cell
Eigenschaften
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNCOBMAJDZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
